molecular formula C7H6Cl2N2O B1296418 2,6-Dichloro-4-methylnicotinamide CAS No. 38841-54-2

2,6-Dichloro-4-methylnicotinamide

Cat. No. B1296418
CAS RN: 38841-54-2
M. Wt: 205.04 g/mol
InChI Key: FUHRWOFCZTZGQA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylnicotinamide is a chemical compound with the molecular formula C7H6Cl2N2O . It has a molecular weight of 205.04 g/mol . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-methylnicotinamide consists of a pyridine ring substituted with two chlorine atoms, a methyl group, and a carboxamide group . The InChI code for the compound is 1S/C7H6Cl2N2O/c1-3-2-4 (8)11-6 (9)5 (3)7 (10)12/h2H,1H3, (H2,10,12) .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-methylnicotinamide has a molecular weight of 205.04 g/mol . It is a white to yellow solid . The compound has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Quenching of Protein Fluorescence

2,6-Dichloro-4-methylnicotinamide has been investigated for its role in quenching the intrinsic fluorescence of tryptophyl residues in proteins. This property is significant in understanding protein structure and function. The mechanism follows the classical Stern-Volmer relation, suggesting a collisional quenching process (Holmes & Robbins, 1974).

Synthesis and Oxidation Studies

Research has been conducted on the synthesis of various derivatives of N1-methylnicotinamide, including 2,6-Dichloro-4-methylnicotinamide, and their oxidation properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various biological processes (Pullman & Colowick, 1954).

Reduction and Spectral Studies

The preparation and spectral analysis of 2,6-Dichloro-4-methylnicotinamide derivatives have been explored. These studies include examining the reduction products and understanding the electronic properties through UV absorption and NMR spectroscopy, which are vital for developing potential applications in biochemistry and pharmacology (Lovesey & Ross, 1969).

Safety And Hazards

The compound is categorized under Acute toxicity (inhalation, dermal, oral), Serious eye damage/eye irritation, Specific target organ toxicity (single exposure; Respiratory tract irritation), and Skin corrosion/irritation .

properties

IUPAC Name

2,6-dichloro-4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHRWOFCZTZGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319217
Record name 2,6-Dichloro-4-methylnicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methylnicotinamide

CAS RN

38841-54-2
Record name 2,6-Dichloro-4-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
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Record name NSC 341976
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Record name 38841-54-2
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Record name 2,6-Dichloro-4-methylnicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-cyano-2,6-dichloro-4-methylpyridine (270g, 1.44 mole) and concentrated sulfuric acid (530ml) was heated and stirred at 100-110° C. for 3 hours. The resultant mixture was cooled, and poured, with stirring, into 21 of water, to produce a precipitate. The precipitate was neutralized with a sodium hydroxide solution and stirred overnight. The precipitate was then filtered, washed with 31 of water, and dried at 80° C. under vacuum.
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1.44 mol
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530 mL
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Synthesis routes and methods II

Procedure details

3-Cyano-2,6-dichloro-4-methylpyridine (80g, 0.42 mole) was dissolved in concentrated sulfuric acid (440ml). The mixture was heated at 150° C.-170° C. with stirring for 30 minutes, cooled and poured on ice. The precipitate was filtered and washed with water. The wet filter cake was dissolved in methylene chloride, washed, neutralized with Na2Co3, dried over Na2SO4 (anhydrous), and concentrated until a white precipitate separated. Petroleum ether was added, the crystals were filtered and dried at room temperature overnight to give 83g (94%) of 2,6-dichloro-4-methyl-3-pyridinecarboxamide.
Quantity
0.42 mol
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reactant
Reaction Step One
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440 mL
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Morisawa, M Kataoka, T Sakamoto… - Journal of Medicinal …, 1978 - ACS Publications
A number of methyl-2-and-3-nitropyridinecarboxamides have been synthesized. It has been established that the presence of atleast one hydrogen atom, adjacent to the N02 function, is …
Number of citations: 13 pubs.acs.org
LQ Shen, Y Tang, AQ Wu, D Pan… - Phosphorus, Sulfur, and …, 2014 - Taylor & Francis
6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol (3a) was synthesized by cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile. The related sulfonyl and acylated product (4–7) were …
Number of citations: 1 www.tandfonline.com
AQ Wu, Y Tang, SY Huang, LQ Shen - Research on Chemical …, 2014 - Springer
New 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized by cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile. Their derivatives exist as the 3-hydroxy …
Number of citations: 1 link.springer.com
T Fleischhacker - 2017 - dalspace.library.dal.ca
Familial exudative vitreoretinopathy (FEVR) is a blinding disorder that results in incomplete peripheral retinal vascularization at birth and there is currently no treatment. Zebrafish were …
Number of citations: 0 dalspace.library.dal.ca

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